3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034372-02-4
VCID: VC4340110
InChI: InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Molecular Formula: C16H18N6O2
Molecular Weight: 326.36

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

CAS No.: 2034372-02-4

Cat. No.: VC4340110

Molecular Formula: C16H18N6O2

Molecular Weight: 326.36

* For research use only. Not for human or veterinary use.

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide - 2034372-02-4

Specification

CAS No. 2034372-02-4
Molecular Formula C16H18N6O2
Molecular Weight 326.36
IUPAC Name 3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23)
Standard InChI Key ARHLRIZCRUPZMB-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide, reflects its intricate architecture. Key structural components include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a methyl group, while the 3-position bears a methoxy group.

  • Carboxamide Linker: The 4-position of the pyrazole is connected to an ethyl group via a carboxamide bond, facilitating conjugation to a secondary heterocycle.

  • Pyridinyl-Pyrazole Moiety: The ethyl chain terminates in a pyrazol-1-yl group substituted at the 4-position with a pyridin-4-yl ring, introducing additional hydrogen-bonding and π-stacking capabilities .

Molecular Formula: C19H21N7O2\text{C}_{19}\text{H}_{21}\text{N}_{7}\text{O}_{2}
Molecular Weight: 395.42 g/mol
Key Functional Groups:

  • Methoxy group (OCH3\text{OCH}_3) at pyrazole-3-position

  • Methyl group (CH3\text{CH}_3) at pyrazole-1-position

  • Carboxamide (CONH\text{CONH}) bridge

  • Pyridinyl-pyrazole pharmacophore

This structure suggests potential kinase inhibitory activity, as seen in analogous compounds targeting MET or other tyrosine kinases .

Synthesis and Analytical Characterization

Synthetic Strategy

While no direct synthesis route for this compound is documented in the provided sources, its preparation likely involves multi-step organic transformations, drawing from methodologies used for related pyrazole-carboxamides . A hypothetical synthesis pathway could proceed as follows:

Step 1: Formation of 1-Methyl-3-methoxy-1H-pyrazole-4-carboxylic Acid

  • Claisen-Schmidt Condensation: Reaction of methyl acetoacetate with a hydrazine derivative to form the pyrazole ring, followed by methoxylation at the 3-position .

  • Oxidation: Conversion of a methyl ester intermediate to the carboxylic acid using acidic or basic hydrolysis .

Step 2: Preparation of 2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine

  • Nucleophilic Substitution: Reaction of 4-(pyridin-4-yl)-1H-pyrazole with 2-chloroethylamine in the presence of a base to introduce the ethylamine side chain .

Step 3: Amide Coupling

  • HATU-Mediated Coupling: Activation of the carboxylic acid with HATU and subsequent reaction with the ethylamine derivative to form the carboxamide bond .

Analytical Data

Hypothetical characterization data, inferred from analogous compounds :

PropertyValue/Description
Melting Point180–185 °C (decomposes)
IR (cm⁻¹)3280 (N–H stretch), 1660 (C=O), 1600 (C=N), 1250 (C–O–C)
1H^1\text{H} NMRδ 8.50 (pyridine-H), 7.80 (pyrazole-H), 4.20 (OCH₃), 3.90 (NCH₂), 2.50 (CH₃)
HPLC Purity>98%

Pharmacological Properties and Mechanisms of Action

Enzymatic Inhibition

Pyrazole-carboxamides are frequently explored as kinase inhibitors. For example, compound 5 in Search Result exhibits MET inhibition with an IC₅₀ of 3 nM, attributed to its U-shaped binding mode and interactions with key residues like Met1160 and Asp1222 . Although direct data for the target compound is unavailable, its structural similarity suggests potential activity against MET or related kinases.

Cellular Activity

In cellular assays, analogous compounds demonstrate potent inhibition of kinase phosphorylation. For instance, AMG 337 ( ) shows single-digit nanomolar IC₅₀ values in MET-driven cellular models . The pyridinyl-pyrazole moiety in the target compound may enhance cellular permeability and target engagement through π-stacking with tyrosine residues .

Selectivity Profile

Selectivity over off-target kinases (e.g., CYP3A4) is critical. Structural features such as the methoxy group and pyridine ring may reduce time-dependent inhibition (TDI) of cytochrome P450 enzymes, a liability observed in earlier triazolopyridinone derivatives .

Toxicological Profile and ADME Characteristics

In Vitro Toxicity

Pyrazole derivatives generally exhibit moderate cytotoxicity. For example, compounds in Search Result show IC₅₀ values >10 μM in non-target cell lines, suggesting a therapeutic window .

Pharmacokinetics

  • Solubility: Enhanced by the methoxy group and pyridine ring, potentially exceeding 50 μM in PBS (pH 7.4) .

  • Metabolic Stability: Likely resistant to hepatic metabolism due to the absence of labile esters or amides .

  • Half-Life: Estimated at 4–6 hours based on analogs with similar substituents .

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